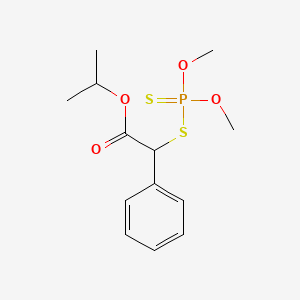
propan-2-yl 2-dimethoxyphosphinothioylsulfanyl-2-phenylacetate
Vue d'ensemble
Description
propan-2-yl 2-dimethoxyphosphinothioylsulfanyl-2-phenylacetate is a chemical compound known for its unique structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl 2-dimethoxyphosphinothioylsulfanyl-2-phenylacetate typically involves the reaction of isopropyl alcohol with O,O-dimethyldithiophosphoric acid and 1-phenylacetic acid. The reaction conditions often include the use of a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of advanced equipment and techniques to control the reaction environment and ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
propan-2-yl 2-dimethoxyphosphinothioylsulfanyl-2-phenylacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can also undergo reduction reactions, often using common reducing agents.
Substitution: Substitution reactions are common, where one group in the molecule is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can produce a variety of substituted derivatives .
Applications De Recherche Scientifique
propan-2-yl 2-dimethoxyphosphinothioylsulfanyl-2-phenylacetate has several applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activity and interactions with different biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses and effects on different biological pathways.
Industry: It is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of propan-2-yl 2-dimethoxyphosphinothioylsulfanyl-2-phenylacetate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact pathways and targets depend on the specific application and conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to propan-2-yl 2-dimethoxyphosphinothioylsulfanyl-2-phenylacetate include:
- Ethyl O,O-dimethyldithiophosphoryl-1-phenylacetate
- Methyl O,O-dimethyldithiophosphoryl-1-phenylacetate
- Propyl O,O-dimethyldithiophosphoryl-1-phenylacetate
Uniqueness
What sets this compound apart is its specific isopropyl group, which can influence its reactivity and interactions compared to other similar compounds. This unique structure can lead to different chemical and biological properties, making it valuable for specific applications .
Propriétés
Numéro CAS |
14211-01-9 |
|---|---|
Formule moléculaire |
C13H19O4PS2 |
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
propan-2-yl 2-dimethoxyphosphinothioylsulfanyl-2-phenylacetate |
InChI |
InChI=1S/C13H19O4PS2/c1-10(2)17-13(14)12(11-8-6-5-7-9-11)20-18(19,15-3)16-4/h5-10,12H,1-4H3 |
Clé InChI |
KZTXOHMYUXADBN-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)C(C1=CC=CC=C1)SP(=S)(OC)OC |
SMILES canonique |
CC(C)OC(=O)C(C1=CC=CC=C1)SP(=S)(OC)OC |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
OMS 1092 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















